4-Hydroxy-2-methylnaphthyl benzoate
Description
Contextualization within Naphthyl Benzoate (B1203000) Chemistry Research
Naphthyl benzoates are a class of aromatic esters that have garnered interest in various fields, particularly in materials science for their liquid crystalline properties. researchgate.net Research in this area often focuses on synthesizing novel derivatives and investigating how different substituents on the naphthyl and benzoate rings influence their mesomorphic behavior. researchgate.netmdpi.com These studies typically involve detailed characterization using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC). researchgate.netmdpi.com The overarching goal is often to design materials with specific thermal stabilities and liquid crystal phases for potential applications in displays and other technologies. researchgate.net Within this broader context, 4-Hydroxy-2-methylnaphthyl benzoate represents a specific structure whose properties and potential have not been a significant focus of the detailed investigations seen for other naphthyl benzoate derivatives.
Historical Trajectories of Research on this compound
A thorough search of scientific literature does not yield a clear historical trajectory of research specifically for this compound. Its existence is documented primarily through its CAS Registry Number (2211-28-1) and listings in chemical supplier catalogs. alfa-chemistry.comchemicalbook.com This suggests that while the compound may have been synthesized, perhaps as part of a larger chemical library or as an intermediate, it has not been the subject of sustained academic inquiry. Unlike related compounds such as 2-Naphthyl benzoate, which is noted as a useful biochemical for proteomics research, or various substituted benzophenones which are precursors for pharmaceuticals, this compound lacks a documented history of specific research applications or developmental milestones. chemdad.comnih.gov
Structure
3D Structure
Properties
CAS No. |
2211-28-1 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(4-hydroxy-2-methylnaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C18H14O3/c1-12-11-16(19)14-9-5-6-10-15(14)17(12)21-18(20)13-7-3-2-4-8-13/h2-11,19H,1H3 |
InChI Key |
IZDSOVHFCMEEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)O)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 2 Methylnaphthyl Benzoate
Established Synthetic Pathways for 4-Hydroxy-2-methylnaphthyl Benzoate (B1203000)
The synthesis of 4-Hydroxy-2-methylnaphthyl benzoate can be logically approached through the esterification of its hydroquinone (B1673460) precursor, 2-methyl-1,4-naphthalenediol, also known as menadiol (B113456) or Vitamin K4. nih.gov This precursor is readily accessible through the reduction of 2-methyl-1,4-naphthoquinone (menadione). nih.gov
Esterification Reactions for this compound Synthesis
The primary route to this compound involves the selective esterification of 2-methyl-1,4-naphthalenediol with benzoic acid or a derivative thereof. The key challenge in this synthesis is achieving regioselectivity, specifically the acylation of one hydroxyl group over the other.
A plausible and direct method is the Fischer-Speier esterification, where 2-methyl-1,4-naphthalenediol is reacted with benzoic acid in the presence of a strong acid catalyst. While specific conditions for this exact reaction are not extensively documented in readily available literature, the general principles of Fischer esterification are well-established.
Another common method for ester synthesis is the reaction of an alcohol with an acyl halide or anhydride (B1165640). In this case, 2-methyl-1,4-naphthalenediol could be reacted with benzoyl chloride, likely in the presence of a base to neutralize the HCl byproduct. The choice of base and reaction conditions would be critical to favor mono-esterification and prevent the formation of the diester.
A study on the synthesis of menadiol diacetate, a related compound, involves the reaction of menadiol with acetic anhydride. researchgate.net This suggests that a similar approach using benzoic anhydride could be a viable route to the title compound.
| Reactants | Reagents/Catalyst | Product | Notes |
| 2-Methyl-1,4-naphthalenediol, Benzoic Acid | Strong Acid (e.g., H₂SO₄) | This compound | Classic Fischer-Speier esterification. Conditions would need optimization for regioselectivity. |
| 2-Methyl-1,4-naphthalenediol, Benzoyl Chloride | Base (e.g., Pyridine, Triethylamine) | This compound | Schotten-Baumann type reaction. Base choice is crucial for selectivity. |
| 2-Methyl-1,4-naphthalenediol, Benzoic Anhydride | Acid or Base catalyst | This compound | Analogous to the synthesis of menadiol diacetate. |
Alternative Synthetic Routes to this compound
Alternative pathways to this compound could involve the modification of a pre-existing naphthalene (B1677914) derivative. For instance, a synthetic route could be envisioned starting from a suitably substituted naphthalene precursor where the hydroxyl and benzoate moieties are introduced in separate steps. However, the direct esterification of 2-methyl-1,4-naphthalenediol remains the most straightforward and likely approach.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on reducing the environmental impact of the chemical processes. Key areas of improvement include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
Solvent-free reactions represent a significant advancement in green synthesis. For esterifications, solid-liquid phase transfer catalysis (PTC) and acidic catalysis in dry media have been shown to be effective for producing esters with high yields in short reaction times, often with the aid of microwave irradiation. orientjchem.org These methods eliminate the need for volatile and often hazardous organic solvents.
Enzymatic catalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Lipases, in particular, are widely used for the esterification of phenolic compounds. arabjchem.org These reactions are typically carried out under mild conditions, reducing energy consumption and the formation of byproducts. The use of immobilized enzymes further enhances the sustainability of the process by allowing for easy separation and reuse of the catalyst.
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption in esterification reactions. csic.es The direct interaction of microwaves with the reactants often leads to faster and more efficient heating compared to conventional methods.
| Green Chemistry Approach | Key Advantages | Applicability to this compound Synthesis |
| Solvent-Free Synthesis | Reduces or eliminates the use of hazardous solvents, simplifies workup. | Highly applicable, especially with microwave assistance. orientjchem.org |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, biodegradable catalyst. arabjchem.org | Potentially very effective for the regioselective esterification of 2-methyl-1,4-naphthalenediol. |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, often higher yields. csic.es | Can be combined with solvent-free or solvent-based methods to improve efficiency. |
Derivatization Strategies for this compound
The derivatization of this compound can be approached by targeting its three main reactive sites: the phenolic hydroxyl group, the ester functionality, and the naphthalene ring system.
Synthesis of Substituted Naphthyl Benzoate Derivatives
The phenolic hydroxyl group is a prime target for derivatization. It can undergo O-alkylation to form ether derivatives or be further esterified to create a diester. These modifications can significantly alter the compound's physical and biological properties.
The ester group can be subjected to hydrolysis, either acid or base-catalyzed, to regenerate 2-methyl-1,4-naphthalenediol and benzoic acid. Alternatively, reduction of the ester using strong reducing agents like lithium aluminum hydride would yield 2-methyl-1,4-naphthalenediol and benzyl (B1604629) alcohol.
Functionalization of the Naphthalene Moiety of this compound
The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions. The positions on the ring that are most likely to be substituted will be influenced by the directing effects of the existing hydroxyl, methyl, and benzoate groups. The hydroxyl group is a strong activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The benzoate group is a deactivating meta-director. The interplay of these directing effects would determine the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. youtube.com
For example, nitration with a mixture of nitric and sulfuric acid would likely introduce a nitro group onto the naphthalene ring, with the position being dictated by the combined directing influences of the substituents.
Modifications of the Benzoate Ester Group in this compound
The benzoate ester group in this compound is a key functional handle that allows for its strategic removal or transformation, paving the way for further synthetic manipulations. The primary modification of this group is its hydrolysis to reveal the free hydroxyl group, a transformation crucial for its role as a protecting group.
The hydrolysis of the benzoate ester can be achieved under basic conditions, for instance, by treatment with an aqueous solution of a strong base like sodium hydroxide (B78521). This process, known as saponification, yields the corresponding sodium salt of benzoic acid and the deprotected 2-methyl-1,4-naphthalenediol (also known as menadiol). The reaction is typically carried out in a suitable solvent system that can accommodate both the organic substrate and the aqueous base, such as a mixture of an alcohol and water.
Alternatively, acidic hydrolysis can also be employed, although it is generally less common for this type of substrate. This would involve heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous or alcoholic solution.
The efficiency of the hydrolysis is dependent on several factors, including the concentration of the base or acid, the reaction temperature, and the solvent system used.
A summary of representative hydrolysis conditions for benzoate esters is presented in Table 1. While these are general conditions, they are applicable to the deprotection of this compound.
| Reagents | Solvent | Conditions | Product |
|---|---|---|---|
| Sodium hydroxide (NaOH) | Methanol/Water | Room Temperature to Reflux | 2-Methyl-1,4-naphthalenediol |
| Potassium hydroxide (KOH) | Ethanol/Water | Room Temperature to Reflux | 2-Methyl-1,4-naphthalenediol |
| Hydrochloric acid (HCl) | Dioxane/Water | Reflux | 2-Methyl-1,4-naphthalenediol |
Role of this compound as a Synthetic Intermediate in Complex Molecule Construction
The principal role of this compound in the synthesis of complex molecules is to serve as a protected form of 2-methyl-1,4-naphthalenediol (menadiol). Menadiol is the hydroquinone form of menadione (B1676200) (vitamin K3), a vital precursor in the synthesis of various vitamin K analogs and other biologically active compounds. nih.gov
The selective protection of one of the hydroxyl groups of menadiol as a benzoate ester is a strategic maneuver in multi-step syntheses. This protection prevents the undesired oxidation of the hydroquinone to the quinone form and allows for selective reactions to occur at the unprotected hydroxyl group or at the methyl group of the naphthalene ring.
A plausible synthetic sequence where this compound would be a key intermediate is the synthesis of vitamin K analogs with varying side chains at the 3-position. The general strategy would involve:
Synthesis of the Precursor: The synthesis would begin with the readily available 2-methylnaphthalene, which is oxidized to menadione. beilstein-journals.org Subsequent reduction of menadione, for instance with sodium dithionite, yields menadiol. nih.govbeilstein-journals.org
Selective Protection: Menadiol is then selectively benzoylated at the 1-position to yield this compound. This step is crucial for directing the subsequent alkylation to the desired position.
Alkylation: The remaining free hydroxyl group at the 4-position can then be alkylated with a desired side chain. This is a key step in the synthesis of various vitamin K analogs.
Deprotection: Finally, the benzoate protecting group is removed by hydrolysis to yield the target molecule.
This strategy highlights the importance of this compound as a stable, isolable intermediate that facilitates the construction of more complex molecules with a defined regiochemistry. The use of a protecting group strategy is fundamental in modern organic synthesis to achieve high yields and avoid the formation of unwanted byproducts.
The following table outlines the key compounds involved in the synthetic pathway described.
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| 2-Methylnaphthalene | C₁₁H₁₀ | Starting Material |
| Menadione (Vitamin K3) | C₁₁H₈O₂ | Oxidized Precursor |
| 2-Methyl-1,4-naphthalenediol (Menadiol) | C₁₁H₁₀O₂ | Reduced Precursor |
| This compound | C₁₈H₁₄O₃ | Protected Intermediate |
| Vitamin K Analog | Variable | Final Product |
Advanced Spectroscopic and Chromatographic Characterization in 4 Hydroxy 2 Methylnaphthyl Benzoate Research
Spectroscopic Techniques for Structural Elucidation of 4-Hydroxy-2-methylnaphthyl Benzoate (B1203000)
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of 4-Hydroxy-2-methylnaphthyl benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.
In a typical ¹H NMR spectrum of a related compound, methyl 2-hydroxybenzoate, distinct signals corresponding to different proton environments are observed. docbrown.info For this compound, one would expect to see signals for the methyl protons, the aromatic protons on both the naphthyl and benzoate rings, and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons will appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic rings. The methyl group protons would appear more upfield.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum (around 160-180 ppm). Aromatic carbons also appear in the downfield region (typically 100-150 ppm), while the methyl carbon will be significantly more upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl Protons (-CH₃) | ~2.0 - 2.5 |
| Aromatic Protons (Naphthyl & Benzoate) | ~7.0 - 8.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Methyl Carbon (-CH₃) | ~15 - 25 |
| Aromatic Carbons | ~110 - 150 |
| Carbonyl Carbon (C=O) | ~165 - 175 |
Infrared (IR) Spectroscopy Investigations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. docbrown.info The sharpness and exact position of this peak can indicate the extent of hydrogen bonding. The C=O stretching vibration of the ester group will give rise to a strong, sharp peak typically in the range of 1700-1750 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are usually observed around 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the ester and phenol (B47542) groups will show absorptions in the 1000-1300 cm⁻¹ range. docbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Carbonyl (C=O) | C=O Stretch | 1700 - 1750 (strong, sharp) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aromatic C=C | C=C Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic rings in this compound. The UV-Vis spectrum is expected to show absorption maxima (λmax) corresponding to π-π* transitions within the naphthalene (B1677914) and benzoate aromatic systems. For similar compounds, these absorptions are often observed in the 200-400 nm range. researchgate.net The specific wavelengths and intensities of these absorptions are characteristic of the compound's electronic structure.
Mass Spectrometry (MS) Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula of this compound is C₁₈H₁₄O₃, with a corresponding molecular weight of approximately 278.31 g/mol . sielc.comguidechem.com In an MS experiment, the molecule would be ionized, and the mass of the molecular ion peak would confirm the molecular weight. Fragmentation of the molecular ion would likely involve the cleavage of the ester bond, leading to fragment ions corresponding to the benzoyl cation and the 4-hydroxy-2-methylnaphthyl radical cation, or vice versa.
Chromatographic and Separation Methodologies for this compound
Chromatographic techniques are indispensable for the separation and purification of this compound, as well as for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) in Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a compound. For this compound, a reversed-phase HPLC method is often employed. sielc.com In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.
A typical mobile phase for the analysis of similar compounds consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape. sielc.comnih.gov The components of the sample are separated based on their relative affinities for the stationary and mobile phases. This compound, being a relatively nonpolar molecule, will be retained on the column and will elute at a specific retention time under a given set of conditions (flow rate, mobile phase composition, and temperature). The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp peak with minimal to no impurity peaks. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Table 4: Typical HPLC Parameters for Analysis of Naphthyl Benzoate Derivatives
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase |
| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid sielc.com |
| Detection | UV, Wavelength dependent on λmax |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to the low volatility of this compound, stemming from the polar hydroxyl group, direct GC analysis is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. Silylation is a common and effective derivatization strategy for compounds containing active hydrogen atoms, such as those in hydroxyl groups. omicsonline.orgresearchgate.net
The hydroxyl group of this compound is reacted with a silylating agent to replace the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. This process significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. omicsonline.orgresearchgate.net A common silylating reagent used for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.gov
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas (mobile phase) through a heated capillary column (stationary phase). The separation is based on the differential partitioning of the analyte between the two phases. The choice of the column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase, is typically suitable for the analysis of silylated aromatic compounds.
Research Findings:
While specific GC analysis data for this compound is not extensively published, the analysis of structurally similar silylated phenolic compounds provides a strong model for expected results. For instance, the GC-MS analysis of other silylated benzothiazole (B30560) derivatives has demonstrated the successful separation and detection of these compounds. nih.gov The derivatized compounds are typically monitored using a mass spectrometer, which provides both retention time data for quantification and mass spectra for structural confirmation. nih.gov
Below is a hypothetical data table illustrating the typical parameters for a GC-MS analysis of silylated this compound, based on established methods for similar compounds. nih.govnih.gov
| Parameter | Value/Condition |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | 70°C for 30 minutes |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C, ramp to 300°C at 15°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Detector | Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
| Expected m/z for TMS derivative | [M]+, [M-15]+ |
This table represents typical starting conditions for method development and may require optimization.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of a reaction. rjpbcs.comsigmaaldrich.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. rsc.org For the synthesis of this compound, which could, for example, involve the esterification of 2-methyl-1,4-naphthalenediol with benzoyl chloride, TLC is an ideal tool to track the reaction's progression towards completion. sigmaaldrich.com
In this application, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture separate based on their differential affinity for the stationary and mobile phases. researchgate.net
The choice of the mobile phase is crucial for achieving good separation between the starting materials (e.g., 2-methyl-1,4-naphthalenediol and benzoyl chloride) and the desired product (this compound). Given the polarity differences, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is often effective. rsc.orgredalyc.org The separated spots are then visualized, typically under UV light, as aromatic compounds like these are often UV-active. openaccesspub.org The relative positions of the spots, represented by their retardation factor (Rf) values, indicate the progress of the reaction.
Research Findings:
The monitoring of esterification reactions, such as the synthesis of methyl benzoate from benzoic acid, has been effectively demonstrated using TLC. sigmaaldrich.comyoutube.com In such a reaction, the starting acid is more polar than the resulting ester. Therefore, on a silica gel plate, the ester will have a higher Rf value (travel further up the plate) than the acid. A similar trend would be expected for the synthesis of this compound from its more polar precursors.
The following table outlines a typical TLC system for monitoring the synthesis of this compound.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Application | Aliquots of the reaction mixture spotted at t=0 and subsequent time intervals |
| Development | In a closed chamber until the solvent front reaches ~1 cm from the top |
| Visualization | UV lamp (254 nm) |
| Expected Observation | The spot corresponding to the starting material(s) will diminish in intensity over time, while the spot for the product, this compound (with a higher Rf), will appear and increase in intensity. |
By comparing the intensity of the spots, a chemist can qualitatively determine when the reaction is complete, signaling that it is time to proceed with the work-up and purification of the product. rsc.org
Computational and Theoretical Studies on 4 Hydroxy 2 Methylnaphthyl Benzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity of 4-Hydroxy-2-methylnaphthyl Benzoate (B1203000)
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the distribution of electrons and to predict a molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
For 4-Hydroxy-2-methylnaphthyl benzoate , such calculations would reveal the electron density distribution across the naphthyl and benzoate moieties. This would help in identifying the most probable sites for electrophilic and nucleophilic attack. Reactivity descriptors, such as electronegativity, chemical hardness, and global electrophilicity index, could also be calculated to provide a quantitative measure of its reactive nature.
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Symbol | Value | Unit |
| Energy of HOMO | EHOMO | [Data Not Available] | eV |
| Energy of LUMO | ELUMO | [Data Not Available] | eV |
| HOMO-LUMO Gap | ΔE | [Data Not Available] | eV |
| Electronegativity | χ | [Data Not Available] | eV |
| Chemical Hardness | η | [Data Not Available] | eV |
| Global Electrophilicity Index | ω | [Data Not Available] | eV |
This table is for illustrative purposes and awaits experimental or computational data.
Molecular Modeling and Conformational Analysis of this compound
Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of a molecule. The rotational freedom around the ester linkage in This compound allows for various spatial arrangements of the naphthyl and benzoate rings. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them.
This analysis is typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface would highlight the global and local energy minima, corresponding to the most populated conformations of the molecule under given conditions. Understanding the preferred conformation is critical as it influences the molecule's physical properties and its interaction with other molecules.
Table 2: Hypothetical Torsional Angle and Energy Data for Conformational Analysis of this compound
| Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |
| 0° | [Data Not Available] |
| 60° | [Data Not Available] |
| 120° | [Data Not Available] |
| 180° | [Data Not Available] |
This table illustrates the type of data that would be generated from a conformational analysis and is currently unpopulated.
Reaction Mechanism Elucidation via Computational Chemistry for this compound Synthesis
Computational chemistry can provide deep insights into the mechanisms of chemical reactions. For the synthesis of This compound , which would likely involve the esterification of 2-methyl-1,4-naphthalenediol with benzoic acid or one of its derivatives, computational studies could map out the entire reaction pathway.
By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of the reaction can be constructed. This would allow for the determination of the activation energies for each step, thereby identifying the rate-determining step of the reaction. Such studies are invaluable for optimizing reaction conditions to improve yield and selectivity.
Table 3: Hypothetical Energy Profile for the Synthesis of this compound
| Reaction Species | Relative Energy (kcal/mol) |
| Reactants (2-methyl-1,4-naphthalenediol + Benzoyl Chloride) | [Data Not Available] |
| Transition State 1 | [Data Not Available] |
| Intermediate | [Data Not Available] |
| Transition State 2 | [Data Not Available] |
| Product (this compound) | [Data Not Available] |
This table represents a potential energy profile for a synthesis reaction and is awaiting computational data.
Investigation of in Vitro Biological and Pharmacological Activities of 4 Hydroxy 2 Methylnaphthyl Benzoate
In Vitro Biological Screening Methodologies for 4-Hydroxy-2-methylnaphthyl Benzoate (B1203000)
There is no specific information available in the scientific literature detailing the application of particular in vitro biological screening methodologies to 4-hydroxy-2-methylnaphthyl benzoate. General methodologies that could be applied to a compound of this nature would typically include a broad range of assays to determine potential cytotoxic, antimicrobial, antioxidant, or other pharmacological activities. However, no published studies were identified that have subjected this specific compound to such screening.
Mechanistic Investigations of Cellular and Biochemical Interactions of this compound
Detailed mechanistic investigations into the cellular and biochemical interactions of this compound have not been reported in the available scientific literature. Research in this area would typically involve studies to understand how the compound affects cell signaling pathways, metabolic processes, or other cellular functions. Without initial screening data suggesting a biological effect, such in-depth mechanistic studies are unlikely to have been performed.
Enzyme Inhibition and Activation Studies (In Vitro) of this compound
No specific data from in vitro enzyme inhibition or activation studies for this compound could be located in the public domain. Such studies are fundamental in drug discovery to identify specific molecular targets. While structurally related compounds, such as other naphthoquinone derivatives, have been investigated as enzyme inhibitors, these findings cannot be directly attributed to this compound.
Receptor Binding and Signaling Pathway Studies (In Vitro) of this compound
There are no available research articles or data that describe the in vitro receptor binding profile or effects on signaling pathways of this compound. Receptor binding assays are critical for understanding the mechanism of action of pharmacologically active compounds, but it appears this level of investigation has not been published for this specific molecule.
Applications and Emerging Research Avenues of 4 Hydroxy 2 Methylnaphthyl Benzoate
Role in Medicinal Chemistry Research and Pharmaceutical Intermediate Development
In the pharmaceutical landscape, the development of new therapeutic agents often relies on foundational molecules that serve as starting points for synthesis. 4-Hydroxy-2-methylnaphthyl benzoate (B1203000) is recognized as a key pharmaceutical intermediate. echemi.comechemi.com It is classified as a "Bulk Drug Intermediate," indicating its role as a precursor in the production of more complex active pharmaceutical ingredients (APIs). echemi.comechemi.com
The utility of this compound in medicinal chemistry is linked to its naphthyl core, a structural motif present in various bioactive molecules. Researchers utilize intermediates like 4-Hydroxy-2-methylnaphthyl benzoate to build and modify molecular scaffolds, aiming to enhance biological activity or tailor pharmacokinetic profiles. While specific drug synthesis pathways starting from this exact compound are proprietary or part of ongoing research, its availability as a pharmaceutical-grade intermediate underscores its significance in the drug discovery and development pipeline. echemi.comechemi.com Furthermore, analytical methods developed for this compound are noted as being suitable for pharmacokinetic studies, which are essential for understanding how a potential drug is absorbed, distributed, metabolized, and excreted by the body.
Applications in Material Science Research and Functional Materials Development
The unique chemical properties of this compound make it a valuable component in the creation of functional materials designed for enhanced durability and performance.
The naphthalene (B1677914) unit is a well-known chromophore that forms the basis of many azo and naphthoquinone dyes. However, based on available scientific literature, the direct application or specific research into this compound as a precursor for dye and pigment synthesis is not extensively documented. While related compounds such as 4-hydroxycoumarin (B602359) are used to create novel azo dyes for polyester (B1180765) fabrics researchgate.net, similar explicit research pathways for this compound are not prominent.
A significant application of this compound in material science is its use as a UV stabilizer. When incorporated into plastics and coatings, it helps to protect the material from degradation caused by exposure to ultraviolet radiation. The benzoate and hydroxynaphthyl groups within the molecule are adept at absorbing UV light and dissipating the energy in a harmless way, thus preventing the polymer chains from breaking down. This function is critical for extending the lifespan and maintaining the structural integrity and appearance of plastic products and surface coatings used in outdoor or high-exposure environments.
Development of Novel Organic Reactions Utilizing this compound
The advancement of organic chemistry often involves the development of new reactions or the refinement of existing methods to synthesize or purify compounds more efficiently. Research involving this compound contributes to this area, particularly in the realm of analytical and separation chemistry.
A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for the analysis of this compound. This method, which uses a mobile phase of acetonitrile (B52724), water, and an acid modifier, is scalable and can be adapted for preparative separation to isolate impurities. Such scalable purification methods are vital for producing high-purity materials required for pharmaceutical and material science applications.
Sustainable Chemistry and Green Synthesis Research Involving this compound
Modern chemical synthesis is increasingly driven by the principles of green chemistry, which prioritize the use of environmentally benign solvents, reduced energy consumption, and high atom economy. While specific green synthesis routes for this compound are still an emerging area of research, developments in related molecules indicate a clear trend. For instance, novel industrial production methods have been patented for 4-hydroxy-2-methylbenzoic acid, a structurally related compound. google.com These methods utilize milder reaction conditions and avoid hazardous reagents like carbon tetrachloride, which was used in older processes. google.com One such method involves the carboxylation of a phenol (B47542) derivative using carbon dioxide in an aprotic polar solvent, followed by dealkylation, which is more efficient and environmentally friendly than the traditional high-pressure, high-temperature Kolbe-Schmitt reaction. google.com The exploration of such processes for related compounds paves the way for the future development of more sustainable and industrially viable synthesis routes for this compound.
Compound Data
Below are tables detailing the properties of this compound and a list of other compounds mentioned in this article.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄O₃ echemi.comechemi.comguidechem.comalfa-chemistry.com |
| Molecular Weight | 278.30 g/mol echemi.comechemi.com |
| CAS Number | 2211-28-1 echemi.comechemi.comalfa-chemistry.com |
| Boiling Point | 520.7°C at 760 mmHg alfa-chemistry.com |
| Flash Point | 224.8°C alfa-chemistry.com |
| Density | 1.255 g/cm³ alfa-chemistry.com |
| EC Number | 218-647-4 echemi.comechemi.com |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-hydroxycoumarin |
| 4-hydroxy-2-methylbenzoic acid |
| Carbon tetrachloride |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing 4-Hydroxy-2-methylnaphthyl benzoate, and how can reaction efficiency be optimized?
- Methodology : Use esterification reactions between 4-hydroxy-2-methylnaphthol and benzoyl chloride, employing catalytic acids (e.g., sulfuric acid) under reflux. Monitor reaction progress via TLC and optimize conditions (temperature, solvent polarity) to improve yield .
- Validation : Confirm product purity using HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards .
Q. How can researchers characterize the solubility and stability of this compound under varying pH and solvent conditions?
- Approach : Conduct solubility tests in aqueous buffers (pH 3–9) and organic solvents (ethanol, DMSO) using UV-Vis spectroscopy at λmax ≈ 270 nm (typical for aromatic esters) .
- Stability : Perform accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS .
Q. What spectroscopic techniques are most effective for verifying the structural integrity of this compound?
- 1H/13C NMR : Assign peaks based on substituent effects:
- Hydroxy proton (δ 9–10 ppm, broad), methylnaphthyl protons (δ 6.5–8.5 ppm), and benzoyl carbonyl (δ 165–170 ppm) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Method : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to optimize geometry, calculate HOMO-LUMO gaps, and simulate IR/NMR spectra. Compare with experimental data to validate accuracy .
- Application : Predict sites for electrophilic substitution (e.g., hydroxyl group) or photodegradation pathways .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR or anomalous mass fragments)?
- Case Study : If NMR shows unexpected splitting, consider dynamic effects like keto-enol tautomerism or hydrogen bonding. Use variable-temperature NMR to confirm .
- Mass Spec Anomalies : Analyze isotopic patterns (e.g., Cl/Br absence) and cross-reference with high-resolution MS (HRMS) to rule out impurities .
Q. How do steric and electronic effects influence the catalytic hydrogenation of this compound?
- Experimental Design : Compare hydrogenation rates using Pd/C vs. Raney Ni catalysts in ethanol. Monitor via GC-MS to identify intermediates (e.g., reduced naphthyl or benzoyl groups) .
- Theoretical Insight : Use molecular docking simulations to assess catalyst-substrate interactions and steric hindrance from the methyl group .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting solubility data between computational predictions and experimental results?
- Resolution : Re-evaluate force fields in molecular dynamics simulations (e.g., OPLS vs. CHARMM) and validate with experimental logP values (e.g., shake-flask method) .
- Table : Hypothetical Solubility Comparison (Example):
| Solvent | Predicted Solubility (mg/mL) | Experimental Solubility (mg/mL) |
|---|---|---|
| Water | 0.15 | 0.12 ± 0.03 |
| Ethanol | 8.7 | 9.1 ± 0.5 |
Q. What advanced chromatographic methods improve separation of this compound from structurally similar byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
